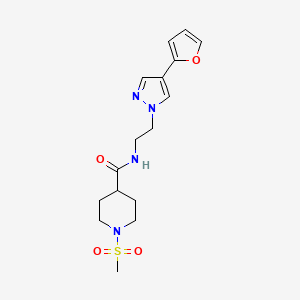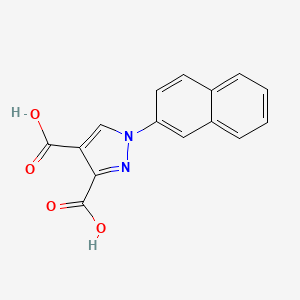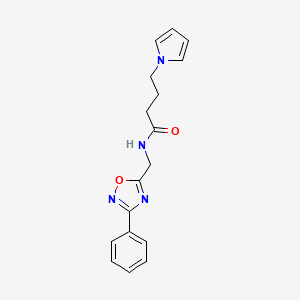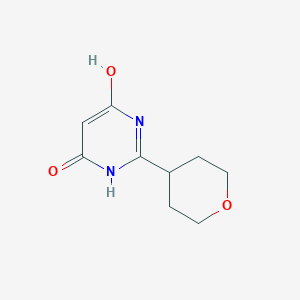
2-(tetrahydro-2H-pyran-4-yl)pyrimidine-4,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Tetrahydro-2H-pyran-4-yl)pyrimidine-4,6-diol is a heterocyclic compound featuring a pyrimidine ring substituted with a tetrahydropyran group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tetrahydro-2H-pyran-4-yl)pyrimidine-4,6-diol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Tetrahydropyran Group: The tetrahydropyran group can be introduced via a cyclization reaction. One common method is the acid-catalyzed cyclization of a suitable diol precursor.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-(Tetrahydro-2H-pyran-4-yl)pyrimidine-4,6-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyrimidine derivative with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated analog of the original compound.
科学的研究の応用
Chemistry
In chemistry, 2-(tetrahydro-2H-pyran-4-yl)pyrimidine-4,6-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound can be investigated for its potential as a pharmaceutical agent. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. For instance, they could be tested for activity against specific diseases or conditions, such as cancer or infectious diseases.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It might also find applications in the production of agrochemicals or other specialty chemicals.
作用機序
The mechanism by which 2-(tetrahydro-2H-pyran-4-yl)pyrimidine-4,6-diol exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets.
類似化合物との比較
Similar Compounds
2-(Tetrahydro-2H-pyran-4-yl)pyrimidine-4,6-dione: This compound is similar but features a dione group instead of a diol.
2-(Tetrahydro-2H-pyran-4-yl)pyrimidine-4,6-diamine: This analog has amine groups in place of the hydroxyl groups.
Uniqueness
What sets 2-(tetrahydro-2H-pyran-4-yl)pyrimidine-4,6-diol apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
4-hydroxy-2-(oxan-4-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-7-5-8(13)11-9(10-7)6-1-3-14-4-2-6/h5-6H,1-4H2,(H2,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDWNIDUAJFVIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC(=CC(=O)N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
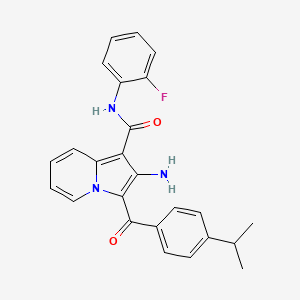
![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2837817.png)
![N-[1-(1H-indole-6-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2837820.png)
![2-(3-Cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2837822.png)
![N-[(2-chlorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2837823.png)
![N'-[(3-chloro-1H-indol-2-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B2837826.png)
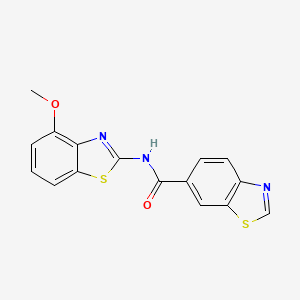
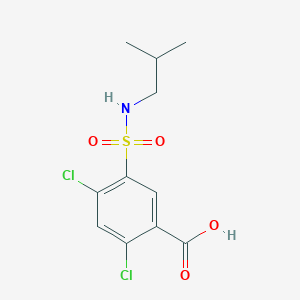
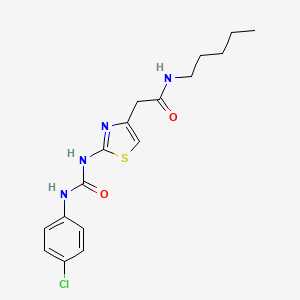
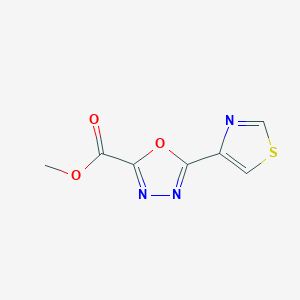
![N-[3-(4-Naphthalen-1-ylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2837834.png)
